Indium triacetate
Overview
Description
Indium triacetate, also known as Indium(III) acetate, is a compound with the chemical formula In(C2H3O2)3 . It is a white powder that is soluble in water, acetic acid, and mineral acids . It decomposes to indium oxide upon heating .
Molecular Structure Analysis
The linear formula of Indium triacetate is In(C2H3O2)3 . It has a molecular weight of 291.95 .Physical And Chemical Properties Analysis
Indium triacetate is a white, hygroscopic powder . It is soluble in mineral acid and acetic acid and exhibits an acetic smell . It decomposes to indium oxide when heated .Scientific Research Applications
Organic Synthesis
Indium, particularly in the form of indium triacetate and other indium compounds, plays a significant role in organic synthesis. Ranu (2000) discussed the use of indium metal and indium(III) halides in organic synthesis, emphasizing their application in allylation of alkynes, debromination of vic-aryl-substituted dibromides, and homocoupling of alkyl/aryl halides. Similarly, Podlech and Maier (2003) highlighted the diverse applications of indium in organic synthesis, focusing on Barbier-type reactions, allyl additions to carbonyl compounds, and Reformatsky reactions, showcasing its versatility in catalyzing various organic reactions (Ranu, 2000) (Podlech & Maier, 2003).
Environmental and Industrial Impact
White and Hemond (2012) reviewed indium's natural and industrial cycling in the environment, noting its increasing production for electronics, photovoltaics, and LEDs. The review emphasizes the need for understanding indium's environmental behavior and impact due to its growing industrial use (White & Hemond, 2012).
Semiconductor and Electronic Industries
Indium's unique thermal and optical properties make it valuable in the semiconductor industries. Trivedi et al. (2015) investigated the influence of biofield energy treatment on indium's atomic, physical, and thermal properties, which are crucial for its application in semiconductors and thermal interface materials (Trivedi et al., 2015).
Recycling and Recovery
The recycling and recovery of indium from various sources, including low-grade ores and electronic waste, have been explored due to its critical role in technology. Bertagnolli et al. (1994) and Rocchetti et al. (2015) discussed methods for the recovery of indium, focusing on its extraction from low-grade ores and end-of-life LCD panels, respectively. These studies underscore the importance of sustainable practices in managing indium resources (Bertagnolli et al., 1994) (Rocchetti et al., 2015).
Sensor Technology and Health Applications
Indium compounds have been investigated for their potential in sensor technology and health applications. Finelli et al. (2019) designed an anthracene-based probe for sensing and discriminating indium ions, which is important for monitoring indium in biological environments due to its potential toxicity (Finelli et al., 2019).
Safety And Hazards
Indium triacetate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Relevant Papers One relevant paper discusses the permeation of indium ions through a polymer inclusion membrane (PIM), prepared with cellulose triacetate (CTA) as the base polymer, tris (2-butoxyethyl) phosphate (TBEP) as the plasticizer, and di- (2-ethylhexyl)phosphoric acid (D2EHPA) as the extractant . Another paper provides an overview of medical and biological applications of Indium(III) complexes .
properties
IUPAC Name |
indium(3+);triacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.In/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXWCGWXDOBUQZ-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[In+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9InO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30890799 | |
Record name | Acetic acid, indium(3+) salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30890799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indium acetate | |
CAS RN |
25114-58-3 | |
Record name | Indium acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025114583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, indium(3+) salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, indium(3+) salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30890799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indium (III) Acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDIUM ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNM20F6I0P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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